N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position. The ethyl linker connects the pyridazinone moiety to a benzamide group bearing a para-trifluoromethyl (-CF₃) substituent. This compound belongs to a class of molecules designed to modulate enzymatic or receptor-based targets, leveraging the pyridazinone scaffold’s versatility in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c21-16-7-3-13(4-8-16)17-9-10-18(28)27(26-17)12-11-25-19(29)14-1-5-15(6-2-14)20(22,23)24/h1-10H,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRBUVSSPZWJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of interest for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H15F4N4O
- Molecular Weight : 396.35 g/mol
- CAS Number : 922994-01-2
The compound features a pyridazinone core, a trifluoromethyl group, and a fluorophenyl substituent, which may enhance its biological activity through improved binding affinity to target proteins.
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For example, similar compounds have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
These findings suggest that the compound may exhibit comparable or superior antitumor activity by targeting histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression .
2. Mechanism of Action
The proposed mechanism of action for this class of compounds involves the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins, which in turn promotes apoptosis in cancer cells. The presence of fluorine atoms in the structure is believed to enhance metabolic stability and selectivity towards specific HDAC isoforms .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study 1 : A compound structurally similar to this compound was tested against multiple solid tumor cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.5 to 5 µM. The study indicated that these compounds could induce cell cycle arrest and apoptosis through caspase activation .
- Study 2 : In vivo studies using xenograft models showed that treatment with related compounds led to tumor growth inhibition rates exceeding 40%. These results underscore the potential for clinical applications in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide are compared below with analogous pyridazinone-benzamide hybrids, focusing on substituent effects and biological implications.
Table 1: Structural and Functional Comparison of Pyridazinone-Benzamide Derivatives
Key Findings
Substituent Effects on Binding Affinity: The 4-fluorophenyl group in the target compound enhances hydrophobic and halogen-bonding interactions compared to the 4-methoxyphenyl analog, which may reduce target engagement due to steric and electronic differences .
Pharmacokinetic and Metabolic Profiles: The -CF₃ group in the benzamide moiety improves metabolic stability relative to non-halogenated analogs, as seen in (S)-17b, which exhibits a favorable pharmacokinetic profile in murine models . Piperazinyl substituents (e.g., in compound 6g) increase solubility but may introduce off-target effects due to basic nitrogen atoms .
Sigma Receptor Targeting: While the target compound lacks direct evidence of sigma receptor binding, benzamide derivatives like [125I]PIMBA show high affinity for sigma-1 receptors, suggesting a plausible mechanism for prostate cancer targeting . Antiproliferative Effects: Pyridazinone hybrids with antipyrine moieties (e.g., 6g) induce apoptosis via cell cycle arrest, a pathway that may be accessible to the target compound depending on substituent orientation .
Species-Specific Activity: (S)-17b exhibits superior antitumor efficacy in immunocompetent mouse models, highlighting the role of immune modulation—a factor yet to be explored for the target compound .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling reactions between pyridazine and benzamide precursors. Key steps include:
- Amide bond formation : Reacting a pyridazine-ethylamine intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
- Temperature control : Maintaining 0–10°C during sensitive steps (e.g., acyl chloride addition) minimizes side reactions .
- Catalysts : Use of trichloroisocyanuric acid (TCICA) for selective oxidation or reduction steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., fluorophenyl and trifluoromethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 635.0 [M+1]+) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding in pyridazine rings) .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Methodological Answer:
- Systematic substitution : Replace the 4-fluorophenyl group with halogens (Cl, Br) or electron-withdrawing groups (NO2) to test electronic effects on target binding .
- Bioisosteric replacement : Substitute the trifluoromethyl group with sulfonamides or cyano groups to assess hydrophobicity impacts .
- Biological assays :
Advanced: What strategies resolve contradictory bioactivity data across experimental models?
Methodological Answer:
- Cross-model validation : Compare results from cell-free enzyme assays (e.g., β1i inhibition ) vs. whole-cell assays to identify off-target effects.
- Dose-response analysis : Ensure linearity across concentrations (e.g., 0.1–100 µM) to rule out solubility issues .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains low activity in vivo .
- Orthogonal assays : Confirm target engagement via thermal shift assays or surface plasmon resonance (SPR) .
Advanced: How can in silico modeling predict binding affinity and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonds between the benzamide carbonyl and catalytic lysine residues .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of the pyridazinone ring in hydrophobic pockets .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .
- QSAR models : Train regression models using descriptors like logP and polar surface area to predict pharmacokinetic properties .
Basic: What are the documented biological targets, and how are interactions validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
